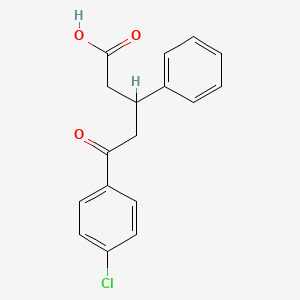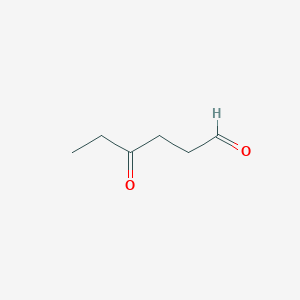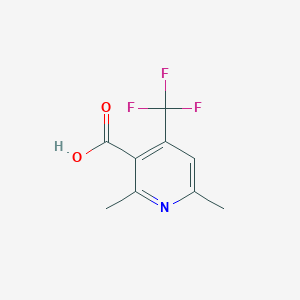
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C9H8F3NO2 It is a derivative of nicotinic acid, characterized by the presence of two methyl groups at positions 2 and 6, and a trifluoromethyl group at position 4 on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid typically involves multiple steps. One common method includes the following steps:
Condensation Reaction: Mixing 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate in a polar organic solvent under alkaline conditions to obtain an intermediate.
Cyclization Reaction: Adding an alcohol compound to the intermediate and performing a cyclization reaction.
Hydrolysis: Mixing the cyclization product with water and hydrolyzing to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the reaction temperature, using suitable catalysts, and ensuring efficient separation and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and cellular signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Trifluoromethyl-nicotinic acid: Similar structure but lacks the methyl groups at positions 2 and 6.
2,6-Dimethyl-nicotinic acid: Similar structure but lacks the trifluoromethyl group.
Nicotinic acid: The parent compound without any substituents.
Uniqueness
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid is unique due to the presence of both methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents enhance its stability, lipophilicity, and potential for diverse applications compared to its analogs .
Propriétés
Formule moléculaire |
C9H8F3NO2 |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
2,6-dimethyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8F3NO2/c1-4-3-6(9(10,11)12)7(8(14)15)5(2)13-4/h3H,1-2H3,(H,14,15) |
Clé InChI |
XQMCRKOAMCPODT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)C)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
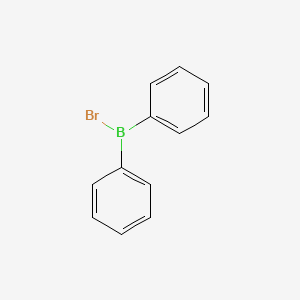
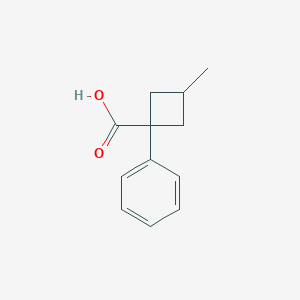
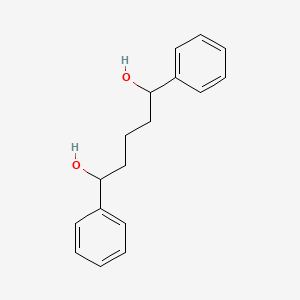
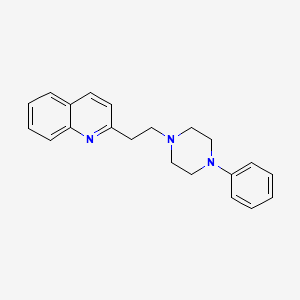
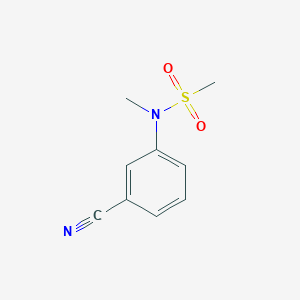
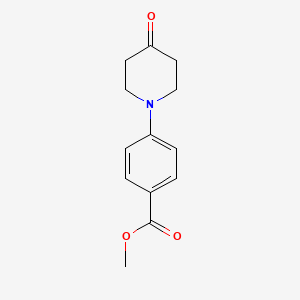
![4-[4-(6-Chloropyrazin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B8731538.png)
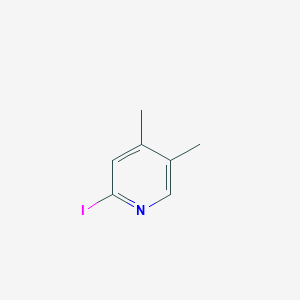
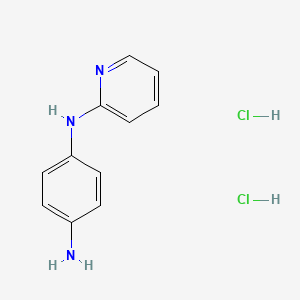
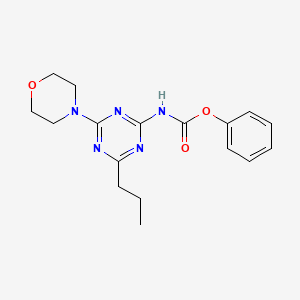
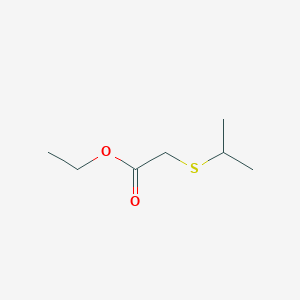
![3-{[2-(2-Cyanoethoxy)ethyl]sulfanyl}propanenitrile](/img/structure/B8731491.png)
